Methoxyhydroxyphenylglycol

Norepinephrine Metabolism CNS Biomarker Metabolic Tracing

Methoxyhydroxyphenylglycol (MHPG; CAS 534-82-7) is the premier biomarker for quantifying central noradrenergic activity. Unlike peripheral metabolites (VMA) or dopaminergic markers (HVA), MHPG uniquely crosses the blood-brain barrier and lacks the rostrocaudal CSF gradient, ensuring unbiased sampling. It predicts SNRI vs. SSRI response in depression trials and enables metabolic flux studies via deuterated tracers (t½ 0.46–0.78 h). For low-level quantification, pair with HPLC-coulometric detection (LOQ 0.6 ng/mL). Choose MHPG for unmatched CNS specificity.

Molecular Formula C9H12O4
Molecular Weight 184.19 g/mol
CAS No. 534-82-7
Cat. No. B030938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxyhydroxyphenylglycol
CAS534-82-7
Synonyms4 Hydroxy 3 methoxyphenylethylene Glycol
4 Hydroxy 3 methoxyphenylethyleneglycol
4 Hydroxy 3 methoxyphenylglycol
4-Hydroxy-3-methoxyphenylethylene Glycol
4-Hydroxy-3-methoxyphenylethyleneglycol
4-Hydroxy-3-methoxyphenylglycol
Hydroxymethoxyphenylglycol
Methoxyhydroxyphenylglycol
Methoxyhydroxyphenylglycol, (+)-Isomer
Methoxyhydroxyphenylglycol, (+-)-Isomer
Methoxyhydroxyphenylglycol, (-)-Isomer
MHPG
MOPEG
Vanylglycol
Molecular FormulaC9H12O4
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(CO)O)O
InChIInChI=1S/C9H12O4/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,8,10-12H,5H2,1H3
InChIKeyFBWPWWWZWKPJFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MHPG CAS 534-82-7: A Key Norepinephrine Metabolite for CNS Noradrenergic Activity Biomarker Assays


3-Methoxy-4-hydroxyphenylglycol (MHPG; CAS 534-82-7), also known as HMPG or MOPEG, is the primary O-methylated, deaminated metabolite of norepinephrine in the brain [1]. Unlike peripheral catecholamine metabolites, MHPG readily crosses the blood-brain barrier and serves as a direct indicator of central nervous system (CNS) noradrenergic activity [2]. Its concentrations in cerebrospinal fluid (CSF), plasma, and urine are extensively utilized in neuroscience and psychiatric research to assess norepinephrine turnover and to investigate disorders such as depression, anxiety, and neurodegenerative conditions [3]. This guide provides comparative, quantitative evidence to inform scientific and industrial procurement decisions.

Why MHPG Cannot Be Substituted by Other Catecholamine Metabolites in CNS-Focused Studies


In-class catecholamine metabolites such as VMA (vanillylmandelic acid), HVA (homovanillic acid), DHPG (3,4-dihydroxyphenylglycol), and 5-HIAA (5-hydroxyindoleacetic acid) are not interchangeable with MHPG. MHPG is the major CNS metabolite of norepinephrine and readily crosses the blood-brain barrier, whereas VMA is predominantly a peripheral metabolite and HVA reflects dopaminergic activity [1]. Furthermore, MHPG is the preferred biomarker in the brain over its precursor DHPG in primates and humans [2]. Crucially, the analytical challenges for quantifying MHPG in complex biological matrices are distinct from those for other metabolites, requiring specific optimization of detection methods [3]. The following quantitative evidence details why MHPG is the definitive choice for research requiring a specific readout of central noradrenergic function.

Quantitative Differentiation of MHPG (CAS 534-82-7) Against Key Comparators


Metabolic Pathway Differentiation: MHPG vs. VMA as CNS Norepinephrine Turnover Markers

MHPG is a major CNS metabolite of norepinephrine, while VMA is a minor brain metabolite and predominantly of peripheral origin [1]. Using radiolabeled norepinephrine in humans, the fraction of VMA formed from MHPG was 0.821 ± 0.020, whereas from normetanephrine it was 0.179 ± 0.020. Furthermore, the fractional conversion of MHPG to VMA was only 0.507 ± 0.025, compared to 0.634 ± 0.030 for normetanephrine to VMA [2].

Norepinephrine Metabolism CNS Biomarker Metabolic Tracing

CNS vs. Peripheral Source Indication: MHPG CSF-Plasma Correlation vs. DHPG

In primate studies, a significant CSF-plasma correlation was found for MHPG (r-value not provided in abstract), but not for DHPG, indicating MHPG levels in the periphery can better reflect CNS activity [1]. In humans, CSF MHPG (24.08 ± 8.10 ng/mL) correlated strongly with plasma MHPG (21.16 ± 9.58 ng/mL) (r = 0.852, p < 0.001), while the correlation for DHPG was also significant but slightly lower (r = 0.799, p < 0.001) [2].

Neurochemistry CSF Biomarker CNS-PNS Dissociation

Analytical Selectivity: Coupled HPLC-Coulometric Detection for MHPG Quantification in Plasma

In a direct comparison of HPLC methods for plasma MHPG, coulometric detection demonstrated superior selectivity over amperometric detection, which sometimes suffered from interference [1]. The method achieved a limit of quantitation (LOQ) for MHPG of 0.6 ng/mL, with extraction yields >85% [1]. In contrast, a similar study for salivary MHPG reported LOQs of 7.2 ng/mL (ECD) and 6.4 ng/mL (FLR), highlighting the enhanced sensitivity of the optimized plasma method [2].

Analytical Chemistry HPLC-ECD Plasma Metabolomics

Clinical Predictive Value: Baseline Plasma MHPG for Antidepressant Response Stratification

Pretreatment plasma MHPG levels can differentiate responders to milnacipran (an SNRI) from responders to paroxetine (an SSRI). Responders to milnacipran exhibited significantly lower baseline pMHPG than nonresponders, whereas responders to paroxetine exhibited higher baseline pMHPG [1]. In contrast, baseline plasma homovanillic acid (HVA) levels showed no significant association with treatment response to either drug [1].

Psychiatry Precision Medicine Biomarker Stratification

CSF Gradient Stability: MHPG vs. HVA as a Robust Biomarker Across Sampling Sites

In CSF, the concentration of homovanillic acid (HVA) exhibits a pronounced caudocranial gradient, with a ratio of 1.7 between the last and first fraction collected [1]. This gradient is not observed for MHPG, which shows no increase at higher levels of the CSF system, making it a more stable biomarker less sensitive to sampling location [2].

CSF Metabolomics Biomarker Standardization CNS Gradient

High-Impact Applications of MHPG (CAS 534-82-7) Validated by Comparative Evidence


CNS Noradrenergic Activity Monitoring in Psychiatric Drug Trials

In clinical trials for major depressive disorder or anxiety, MHPG levels in plasma or CSF serve as a direct biomarker of CNS norepinephrine turnover. The differential predictive value of baseline MHPG for SNRI vs. SSRI response [1] supports its use in patient stratification and monitoring pharmacodynamic effects of novel compounds targeting the noradrenergic system. This application is based on evidence that MHPG levels are predictive of clinical response, whereas HVA is not.

Standardized CSF Biomarker Panels for Neurodegenerative Disease Research

When building CSF biomarker panels for Alzheimer's disease or other dementias, MHPG is preferred over HVA due to its stable concentration along the CSF column, minimizing sampling bias [1]. This ensures that measurements are more reflective of actual brain noradrenergic activity rather than the volume or location of CSF collection. This is supported by direct evidence showing MHPG lacks the rostrocaudal gradient observed for HVA and 5-HIAA.

High-Sensitivity Quantification of MHPG in Complex Biological Matrices

For researchers requiring precise, low-level quantification of MHPG in plasma or saliva, an HPLC method with coulometric detection is recommended. This approach offers an LOQ of 0.6 ng/mL in plasma with minimal interference, superior to amperometric detection [1]. This is a direct analytical finding that enables reliable biomarker measurement in studies where sample volume is limited.

In Vivo Norepinephrine Turnover Studies Using Deuterium-Labeled MHPG

For pharmacokinetic and metabolic flux studies in humans, deuterium-labeled MHPG is the tracer of choice. Studies have established its rapid turnover (half-life of 0.46–0.78 h) and production rate (2.01–2.35 µmol/h) in healthy volunteers [1]. This enables precise calculation of whole-body and potentially CNS norepinephrine metabolism, a capability not directly offered by other metabolites like VMA.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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